Potassium (4-methoxy-2-methylphenyl)trifluoroborate

描述

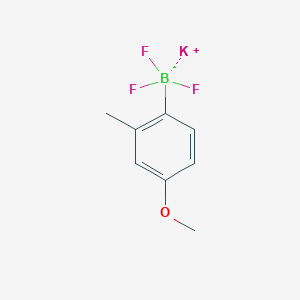

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a tetracoordinate boron center bonded to a 4-methoxy-2-methylphenyl group and three fluorine atoms, stabilized by a potassium counterion. This compound belongs to the broader class of potassium organotrifluoroborates (RBF₃K), which are widely used in Suzuki-Miyaura cross-coupling reactions due to their superior stability compared to boronic acids (R-B(OH)₂). The tetracoordinate structure mitigates protodeboronation and oxidation, enabling storage and handling under ambient conditions .

属性

IUPAC Name |

potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXEKTTXCIUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660126 | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-69-7 | |

| Record name | Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, suggesting its targets could be a wide range of organic compounds.

Mode of Action

This compound is often used as a reagent in Suzuki Cross-Coupling reactions. In these reactions, it acts as a potent boronic acid surrogate. This means it can donate a boron atom to form a new bond with another molecule, facilitating the coupling of two organic compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. As a reagent in Suzuki Cross-Coupling reactions, it can contribute to the formation of biaryl compounds. These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reaction it is used in. In Suzuki Cross-Coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in water, which can affect its reactivity. Additionally, it should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with strong oxidizing agents.

生物活性

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.48 g/mol. The compound features a trifluoroborate group attached to a substituted phenyl ring, which includes a methoxy group at the para position and a methyl group at the ortho position relative to the boron atom. This unique substitution pattern influences its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized using several methods, primarily involving the reaction of 4-methoxy-2-methylphenylboronic acid with potassium trifluoroborate under controlled conditions. The synthesis typically requires careful temperature management and may involve purification steps such as recrystallization to achieve high yields.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a reagent in cross-coupling reactions and its interactions with biological molecules.

1. Antiparasitic Activity

Research has shown that organoboron compounds can exhibit antiparasitic properties. In a study evaluating various compounds against Leishmania amazonensis, this compound was included in the screening. While specific IC50 values for this compound were not detailed, it was part of a broader investigation into the efficacy of boron-containing compounds against parasitic infections .

2. Cross-Coupling Reactions

This compound is frequently employed in Suzuki–Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. These reactions benefit from the compound's ability to act as a boron source, facilitating the formation of carbon-carbon bonds under mild conditions. Studies have demonstrated that this compound can effectively couple with various electrophiles, enhancing synthetic efficiency .

Case Study 1: Efficacy Against Leishmania Species

In vitro studies have highlighted the potential of this compound against Leishmania species. In one experiment, compounds were tested for their ability to inhibit parasite growth in infected macrophages. Although this compound did not emerge as the most potent agent, its inclusion in the study underscores its relevance in exploring new therapeutic avenues for parasitic diseases .

Case Study 2: Microwave-Assisted Synthesis

A significant advancement in using this compound involves microwave-assisted synthesis techniques. Research indicates that microwave irradiation can enhance reaction rates and yields when coupling this organoboron compound with aryl halides. This method reduces reaction times from hours to minutes while maintaining high product yields, showcasing the compound's versatility in synthetic applications .

Data Tables

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₉BF₃KO | Contains a methoxy group; used in cross-coupling reactions |

| Potassium (4-chloro-2-methylphenyl)trifluoroborate | C₇H₆BClF₃K | Similar structure; different reactivity profile |

| Potassium (4-fluoro-2-methylphenyl)trifluoroborate | C₇H₆BF₃K | Features a fluorine atom; affects biological interactions |

科学研究应用

Organic Synthesis

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reactions

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to facilitate the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of derivatives that exhibit anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anti-Cancer Agents

In a study focused on synthesizing novel anti-cancer agents, this compound was used to create various derivatives through Suzuki-Miyaura coupling with aryl halides. The resulting compounds showed promising activity against several cancer cell lines, demonstrating the compound's utility in drug discovery .

Advantages of Using this compound

- High Reactivity : The trifluoroborate group enhances reactivity in cross-coupling reactions.

- Stability : It is stable under various reaction conditions, making it suitable for diverse synthetic pathways.

- Versatility : The compound can be used with various electrophiles, expanding its application scope in organic synthesis.

相似化合物的比较

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃) enhance boronate stability by reducing Lewis acidity at boron, slowing protodeboronation .

- Electron-withdrawing groups (e.g., Cl, acyl) increase boron electrophilicity, accelerating hydrolysis but requiring optimized coupling conditions .

Stability and Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

Notable Trends:

- Aryltrifluoroborates with electron-donating groups (e.g., 4-OCH₃) exhibit slower hydrolysis, enabling use in aqueous/organic biphasic systems .

- Ortho-substituted derivatives require higher catalyst loadings or elevated temperatures to overcome steric barriers .

- Acyltrifluoroborates are highly reactive but prone to rearrangement; they require Lewis acid activation to form amides or ketones .

准备方法

Synthesis of the Arylboronic Acid Intermediate

The key intermediate, 4-methoxy-2-methylphenylboronic acid, is typically synthesized via directed lithiation or halogen-metal exchange of the appropriately substituted aryl halide, followed by reaction with trialkyl borates.

- Starting from 4-methoxy-2-methylbromobenzene, a lithium-halogen exchange is performed using n-butyllithium at low temperature (e.g., -78 °C).

- The resulting aryllithium intermediate is then treated with trimethyl borate or triisopropyl borate.

- Acidic workup yields the corresponding boronic acid.

This approach is analogous to the preparation of other substituted arylboronic acids, such as the 3,5-difluoro-4-methylphenylboronic acid described in patent CN103951688A, where bromo-substituted aromatics undergo lithiation and borylation under inert atmosphere at low temperature, followed by acidification and extraction to isolate the boronic acid.

Conversion to Potassium Trifluoroborate Salt

The boronic acid intermediate is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF2):

- The boronic acid is dissolved in an appropriate solvent, often a mixture of water and an organic solvent.

- KHF2 is added, which reacts with the boronic acid to form the trifluoroborate salt.

- The product precipitates or is extracted and purified by recrystallization.

This method is widely used due to its mild conditions and high yields, as reported by Molander and co-workers for various potassium aryltrifluoroborates.

Detailed Stepwise Preparation Protocol (Inferred)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Halogen-Metal Exchange | 4-methoxy-2-methylbromobenzene, n-butyllithium, THF, -78 °C, inert atmosphere | Formation of aryllithium intermediate | Reactive organolithium species |

| 2. Borylation | Addition of trimethyl borate or triisopropyl borate at -78 °C | Formation of boronate ester intermediate | Boronic acid precursor |

| 3. Acidic Workup | Quench with dilute acid (e.g., HCl) | Hydrolysis to boronic acid | 4-methoxy-2-methylphenylboronic acid |

| 4. Trifluoroborate Formation | Treatment with potassium hydrogen difluoride (KHF2) in aqueous/organic solvent | Conversion to potassium trifluoroborate salt | This compound |

Comparative Data Table of Preparation Parameters for Related Compounds

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing potassium (4-methoxy-2-methylphenyl)trifluoroborate, and how can purity be ensured?

- Methodology :

- Synthesis : Use nucleophilic substitution (SN2) reactions with potassium bromomethyltrifluoroborate and methoxy-substituted phenols. Scale-up requires iterative optimization of reaction time, temperature, and stoichiometry (e.g., 3 equivalents of alkoxide for high yields) .

- Purification : Continuous Soxhlet extraction with acetone or acetonitrile effectively isolates the product from inorganic byproducts, achieving >95% purity. Monitor purity via and NMR to confirm trifluoroborate integrity .

Q. How does solvent choice impact the stability and reactivity of potassium aryltrifluoroborates in cross-coupling reactions?

- Key Findings :

- Aqueous THF (10:1 THF/HO) promotes efficient Suzuki-Miyaura coupling (>95% yield) by stabilizing boronic acid intermediates and suppressing protodeboronation.

- Toluene/water (3:1) systems lead to incomplete reactions (55% protodeboronation byproducts) due to poor boronic acid solubility and rapid hydrolysis .

- Recommendation : Use biphasic aqueous THF for high-yield couplings; avoid toluene unless paired with phase-transfer catalysts.

Advanced Research Questions

Q. What mechanistic roles do endogenous boronic acids and fluoride ions play in Suzuki-Miyaura couplings of trifluoroborates?

- Mechanistic Insights :

- Boronic Acid (R-B(OH)) : Generated in situ via trifluoroborate hydrolysis, it participates in transmetalation with Pd catalysts. Excess KF (2–4 equiv) enhances reactivity by forming [R-BF] intermediates, which resist premature protodeboronation .

- Fluoride : Accelerates catalyst activation (Pd-OAc → Pd-F) and stabilizes Pd-aryl intermediates. However, excess fluoride (>6 equiv) can inhibit turnover by forming unreactive Pd-F clusters .

- Experimental Design : Monitor reaction progress via NMR to track fluoride/borate equilibria and optimize KF stoichiometry.

Q. How can side reactions like protodeboronation be minimized during cross-coupling?

- Strategies :

- Base Selection : CsCO or KCO (3 equiv) minimizes hydrolysis rates compared to strong bases like KOH.

- Temperature Control : Reactions at 55°C increase protodeboronation rates; maintain temperatures ≤40°C unless using fast-activating catalysts (e.g., PdCl(dppf)) .

- Data Analysis : Quantify side products (e.g., fluorobenzene derivatives) via GC-MS or HPLC to adjust reaction parameters iteratively.

Q. What catalytic systems enable visible-light-mediated reactions with potassium trifluoroborates?

- Advanced Methodology :

- Photoredox Catalysis : Use Ru(bpy) or Ir(ppy) under blue LED light (450 nm) to generate electrophilic radicals (e.g., R• from alkyl halides). These radicals add to vinyl/allyl trifluoroborates, forming C–C bonds with >80% regioselectivity .

- Substrate Scope : Electron-deficient trifluoroborates (e.g., 4-fluorophenyl derivatives) show higher reactivity due to enhanced radical stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。